Cas no 22469-52-9 (1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)-)

22469-52-9 structure
Product name:1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)-
1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)- Chemical and Physical Properties
Names and Identifiers
-
- (+)-Cyclosativene
- 1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)-
- (+)-Cyclosativene500µg
- Cyclosativen
- XBWACJDEQIZTPR-UHFFFAOYSA-N
- 1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)-
- FT-0701660
- 1,2-dimethyl-8-(propan-2-yl)tetracyclo[4.4.0.0?,?.0?,?]decane
- cyclosativene
- 1,2.alpha.,4-Methenoindan, 3a.beta.,4.beta.,5,6,7,7a-hexahydro-5.alpha.-isopropyl-1.beta.,7a.beta.-dimethyl-
- 1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-, [1S-(1.alpha.,2.alpha.,3a.beta.,4.alpha.,5.alpha.,7a.beta.,8S*)]-
- 22469-52-9
- (1S,2S,3aR,4R,5S,7aS,8R)-5-Isopropyl-1,7a-dimethyloctahydro-1H-1,2,4-(epimethanetriyl)indene
- MFCD00084734
- J-500053
- (+)-Cyclosativene, puriss., >=99.0% (sum of enantiomers, GC)
- (+)Cyclosativene
- (1S,2S,3R,4S,6R,7R,8S)-1,2-Dimethyl-8-propan-2-yltetracyclo[4.4.0.02,4.03,7]decane
- (+)-Cyclosativene, 99%
- 1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S-(1alpha,2alpha,3abeta,4alpha,5alpha,7abeta,8S*))-
- 1,2-dimethyl-8-propan-2-yltetracyclo[4.4.0.02,4.03,7]decane
- 1,2-dimethyl-8-propan-2-yltetracyclo(4.4.0.02,4.03,7)decane
- 1,2alpha,4-Methenoindan, 3abeta,4beta,5,6,7,7a-hexahydro-5alpha-isopropyl-1beta,7abeta-dimethyl-
-
- MDL: MFCD00084734
- Inchi: InChI=1S/C15H24/c1-8(2)9-5-6-14(3)10-7-11-13(12(9)10)15(11,14)4/h8-13H,5-7H2,1-4H3/t9-,10+,11+,12?,13?,14-,15-/m0/s1
- InChI Key: XBWACJDEQIZTPR-YIZGKYRPSA-N
- SMILES: CC([C@@H]1CC[C@]2([C@@H]3C[C@@H]4C([C@@]24C)C13)C)C
Computed Properties
- Exact Mass: 204.18800
- Monoisotopic Mass: 204.187800766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.9
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.929 g/mL at 25 °C(lit.)
- Boiling Point: 87 °C/10 mmHg(lit.)
- Flash Point: Fahrenheit: >235.4 ° f
Celsius: >113 ° c - Refractive Index: n20/D 1.488(lit.)
- PSA: 0.00000
- LogP: 3.96070
- Solubility: Not determined
- Optical Activity: [α]20/D +78°, neat
1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- FLUKA BRAND F CODES:10-23
- Storage Condition:2-8°C
1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)- Customs Data
- HS CODE:2902199090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02266-100mg |
1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)- |
22469-52-9 | 100mg |
¥2788.0 | 2021-09-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 448559-100MG |
1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)- |
22469-52-9 | 99% | 100MG |
¥2246.99 | 2022-02-24 |
1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)- Related Literature
-
L. Lomba,K. Afarinkia,V. Vinader Org. Biomol. Chem. 2019 17 4456
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 1272
-
3. Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, (±)-epi-β-santalene, (±)-α-santalene, (±)-ylangocamphor, (±)-copacamphor, and (±)-sativeneGordon L. Hodgson,D. F. MacSweeney,Thomas Money J. Chem. Soc. Perkin Trans. 1 1973 2113
-
Young J. Hong,Dean J. Tantillo Org. Biomol. Chem. 2010 8 4589
-
Braulio M. Fraga Nat. Prod. Rep. 2009 26 1125
22469-52-9 (1,2,4-Metheno-1H-indene,octahydro-1,7a-dimethyl-5-(1-methylethyl)-, (1S,2S,3aR,4R,5S,7aS,8R)-) Related Products
- 1782891-60-4(2-amino-1-(3-bromo-5-methoxypyridin-4-yl)ethan-1-one)
- 1327179-52-1(2-Propenamide, 2-cyano-3-(3-methoxyphenyl)-N-2-pyridinyl-)
- 2229363-87-3(4-(5-bromo-3-methylfuran-2-yl)piperidine)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 716358-67-7(4-Bromo-3-(cyclopropylsulfamoyl)benzoic acid)
- 1855705-69-9([1-(2-fluoroethyl)cyclobutyl]methanamine)
- 686771-06-2(N-(4-bromophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)
- 2089257-25-8(2,3,3-trimethylbutan-1-amine hydrochloride)
- 946683-70-1(5-Fluoro-2-(2-methoxyethoxy)aniline)
- 1361598-04-0(6-(2,4,6-Trichlorophenyl)-2-(trifluoromethyl)nicotinaldehyde)
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
